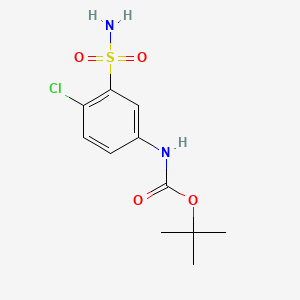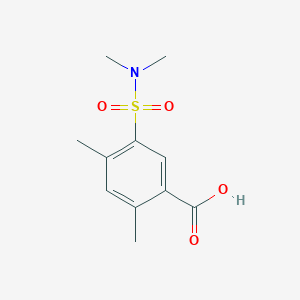![molecular formula C8H11ClF2N2O B13584127 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride](/img/structure/B13584127.png)
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride is a chemical compound with the molecular formula C8H11ClF2N2O. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. The compound is characterized by the presence of a pyridine ring substituted with a difluoroethoxy group and a methanamine group, forming a hydrochloride salt.
Vorbereitungsmethoden
The synthesis of 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride involves several steps:
Starting Material: The synthesis begins with the preparation of 2-(2,2-difluoroethoxy)pyridine.
Reaction with Methanamine: The 2-(2,2-difluoroethoxy)pyridine is then reacted with methanamine under controlled conditions to form 1-[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine.
Formation of Hydrochloride Salt: The final step involves the conversion of 1-[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial production methods typically involve optimizing these steps to achieve high yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications.
Wirkmechanismus
The mechanism of action of 1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride involves its interaction with specific molecular targets. The compound is believed to interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets are still under investigation, but it is known to influence neurotransmitter systems and other cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanaminehydrochloride can be compared with other similar compounds, such as:
1-[2-(2,2-Difluoroethoxy)pyridin-4-yl]methanamine: The non-hydrochloride form of the compound, which has similar chemical properties but different solubility and stability characteristics.
2-(2,2-Difluoroethoxy)pyridine: A precursor in the synthesis of the target compound, with distinct chemical reactivity.
Other Pyridine Derivatives: Compounds with similar pyridine ring structures but different substituents, which may have varying biological activities and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluoroethoxy group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H11ClF2N2O |
|---|---|
Molekulargewicht |
224.63 g/mol |
IUPAC-Name |
[2-(2,2-difluoroethoxy)pyridin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C8H10F2N2O.ClH/c9-7(10)5-13-8-3-6(4-11)1-2-12-8;/h1-3,7H,4-5,11H2;1H |
InChI-Schlüssel |
OYSVPUBBHPRYFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CN)OCC(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


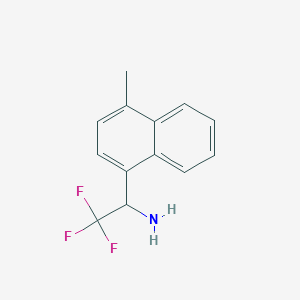
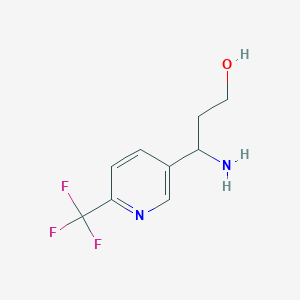
![rac-(4-chlorophenyl)[(1R,2S)-2-phenylcyclopropyl]methanamine hydrochloride, cis](/img/structure/B13584056.png)
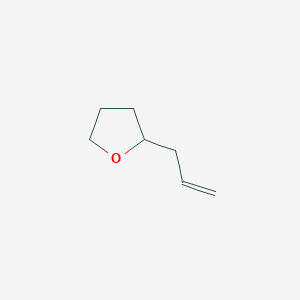

![3-{6,8-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl}propanoicacidhydrochloride](/img/structure/B13584075.png)
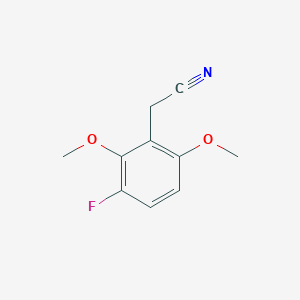
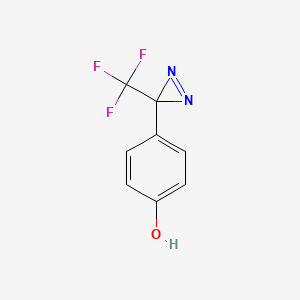

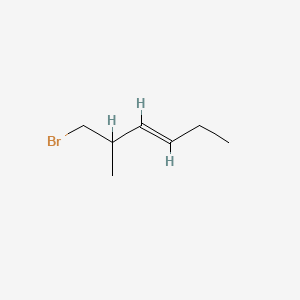
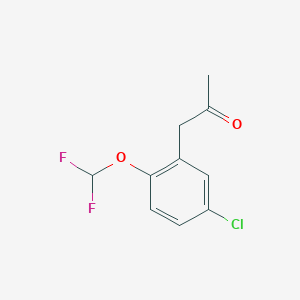
![N-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13584121.png)
